

An In-Depth Technical Guide to 3-Hydroxyvalproic Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxyvalproic acid*

Cat. No.: *B022006*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

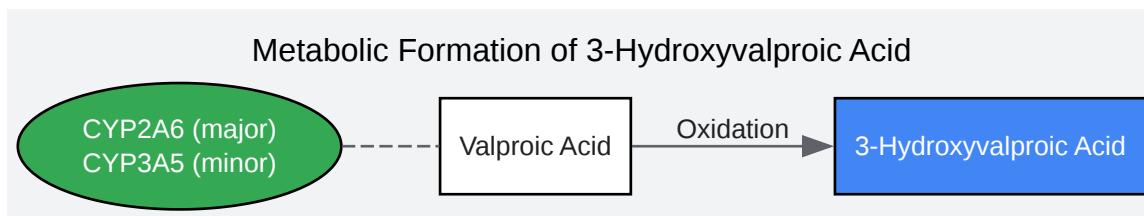
Introduction

3-Hydroxyvalproic acid (3-OH-VPA) is a significant metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood-stabilizing drug.^[1] Understanding the chemical and physical properties of 3-OH-VPA is crucial for comprehending the metabolism, pharmacokinetics, and potential toxicological effects of its parent drug, valproic acid. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of **3-Hydroxyvalproic acid**, detailed experimental protocols, and relevant metabolic pathway information to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3-Hydroxyvalproic acid, systematically named 3-hydroxy-2-propylpentanoic acid, is a hydroxy fatty acid derivative.^[2] Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	3-hydroxy-2-propylpentanoic acid	[3] [4]
Synonyms	3-Hydroxyvalproic acid, 3-OH-VPA, 2-Propyl-3-hydroxypentanoic acid, 3-Hydroxy-valproic acid	[1] [5] [6]
CAS Number	58888-84-9	[1] [6]
Molecular Formula	C8H16O3	[1] [6] [7]
Molecular Weight	160.21 g/mol	[6] [7] [8]
Appearance	Predicted: Thick yellow oil	[2]
Boiling Point (Predicted)	280.7 ± 23.0 °C at 760 mmHg	[6]
pKa (Predicted)	4.43 ± 0.40	[6]
Solubility (Predicted)	Slightly soluble in chloroform and methanol.	[6]


Note: Experimental data for melting point, boiling point, and specific solubility are not readily available in the surveyed literature. The provided values are predictions and should be treated as such.

Metabolic Pathway

3-Hydroxyvalproic acid is a product of the oxidative metabolism of valproic acid in the liver. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes.

The key enzyme responsible for the 3-hydroxylation of valproic acid is CYP2A6. To a lesser extent, CYP3A5 may also contribute to its formation. This metabolic process is a minor route compared to the major pathways of glucuronidation and beta-oxidation of valproic acid.

Below is a diagram illustrating the metabolic conversion of valproic acid to **3-Hydroxyvalproic acid**.

[Click to download full resolution via product page](#)

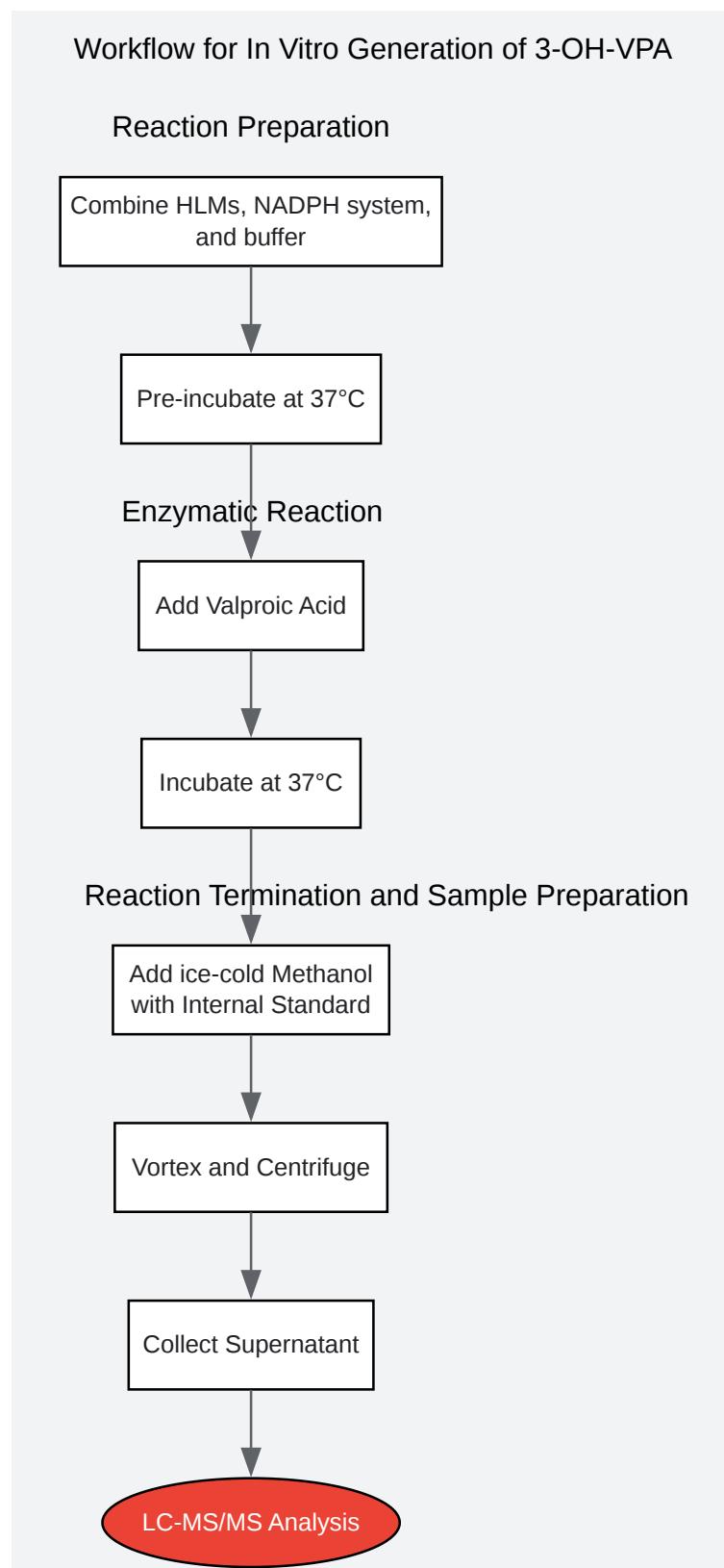
Caption: Metabolic pathway of valproic acid to **3-Hydroxyvalproic acid**.

Experimental Protocols

While specific, detailed protocols for the synthesis of **3-Hydroxyvalproic acid** are not widely published, this section outlines general methodologies for its enzymatic generation and analytical determination based on available literature for valproic acid and its metabolites.

Enzymatic Synthesis of 3-Hydroxyvalproic Acid (In Vitro)

This protocol describes the generation of **3-Hydroxyvalproic acid** from valproic acid using human liver microsomes, which contain the necessary CYP enzymes.


Materials:

- Valproic acid sodium salt
- Human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- Potassium phosphate buffer (pH 7.4)
- Methanol (ice-cold)
- Internal standard (e.g., a structurally similar but isotopically labeled compound)
- Centrifuge
- Incubator

Procedure:

- Prepare a stock solution of valproic acid in the potassium phosphate buffer.
- In a microcentrifuge tube, combine the human liver microsomes, the NADPH regenerating system, and the potassium phosphate buffer.
- Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
- Initiate the reaction by adding the valproic acid stock solution to the mixture.
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally.
- Terminate the reaction by adding two volumes of ice-cold methanol containing the internal standard.
- Vortex the mixture vigorously to precipitate the proteins.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro enzymatic synthesis of 3-OH-VPA.

Analytical Method: Quantification by LC-MS/MS

A sensitive and specific method for the quantification of **3-Hydroxyvalproic acid** in biological matrices, such as plasma or the supernatant from an in vitro reaction, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[9\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

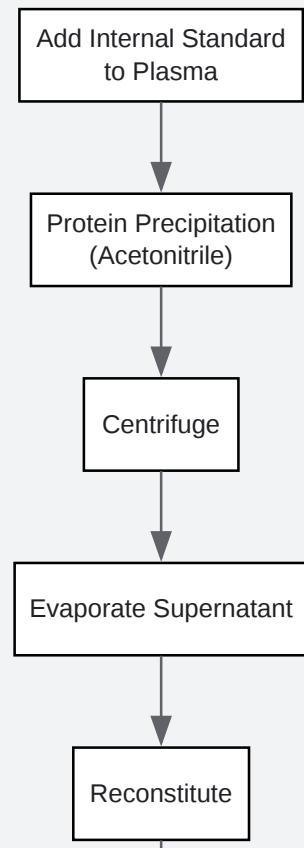
Chromatographic Conditions (General Example):

- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m particle size) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the analyte.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 μ L
- Column Temperature: 40°C

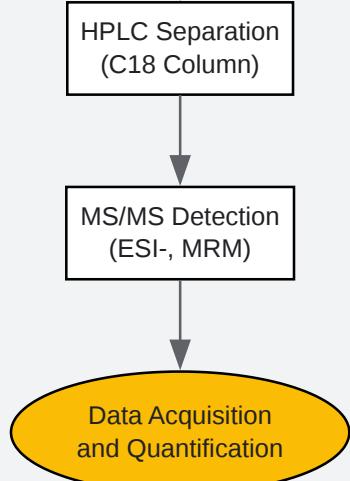
Mass Spectrometry Conditions (General Example):

- Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for carboxylic acids.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for **3-Hydroxyvalproic acid** and its internal standard are monitored for quantification. The exact m/z values would need to be determined by infusion of a standard solution.

- **Source Parameters:** Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.


Sample Preparation from Plasma:

- To a 100 μ L aliquot of plasma, add an internal standard solution.
- Precipitate proteins by adding 300 μ L of ice-cold acetonitrile.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase composition.
- Inject an aliquot into the LC-MS/MS system.


Workflow Diagram:

LC-MS/MS Analysis Workflow for 3-OH-VPA

Plasma Sample Preparation

LC-MS/MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of 3-OH-VPA in plasma by LC-MS/MS.

Spectral Data

Experimentally determined spectral data for pure **3-Hydroxyvalproic acid** are not readily available in public databases. The following information is based on predictions and general characteristics of similar molecules.

Mass Spectrometry (MS)

- Predicted Monoisotopic Mass: 160.10994 Da.
- Expected Fragmentation: In negative ion mode (ESI-), the deprotonated molecule $[M-H]^-$ at m/z 159.1 would be expected. Fragmentation of this precursor ion could involve the loss of water (H_2O) and carbon dioxide (CO_2). In positive ion mode (ESI+), the protonated molecule $[M+H]^+$ at m/z 161.1 might be observed, with fragmentation likely involving the loss of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H -NMR (Predicted): The proton NMR spectrum would be expected to show signals corresponding to the two propyl chains and the protons on the carbon atoms bearing the hydroxyl and carboxylic acid groups. The chemical shifts would be influenced by the electronegativity of the oxygen atoms.
- ^{13}C -NMR (Predicted): The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift.

Infrared (IR) Spectroscopy

- Expected Absorptions: The IR spectrum would be characterized by a broad absorption band in the region of $3500-2500\text{ cm}^{-1}$ due to the O-H stretching of the carboxylic acid and the alcohol. A strong absorption band around $1700-1725\text{ cm}^{-1}$ would correspond to the C=O stretching of the carboxylic acid group. C-H stretching vibrations would be observed in the $2850-3000\text{ cm}^{-1}$ region.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of **3-Hydroxyvalproic acid**, a key metabolite of valproic acid. While experimentally determined

data for some physical properties and detailed spectral analyses are limited, the provided information on its metabolic formation and general analytical methodologies offers a solid foundation for researchers and professionals in the field of drug development and metabolism. Further research is warranted to fully characterize the physicochemical and toxicological profile of this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyvalproic acid | C8H16O3 | CID 134459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-HYDROXY-VALPROIC ACID [drugfuture.com]
- 5. 2-PROPYL-3-HYDROXPENTANOIC ACID | 58888-84-9 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 3-Hydroxy Valproic Acid - CAS - 58888-84-9 | Axios Research [axios-research.com]
- 8. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-hydroxyvalproic acid (C8H16O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Hydroxyvalproic Acid: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022006#chemical-and-physical-properties-of-3-hydroxyvalproic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com